6-Chlorobenzo[d]thiazole-2-carbonitrile
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Overview
Description
6-Chlorobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3ClN2S. It is a derivative of benzothiazole, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position of the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminothiophenol with chloroacetonitrile under specific conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., ethanol, dimethylformamide).
Reduction: Reducing agents (e.g., LiAlH4, catalytic hydrogenation), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Major Products Formed
Substitution: 6-Amino- or 6-thio-substituted benzothiazole derivatives.
Reduction: 6-Chlorobenzo[d]thiazole-2-amine.
Oxidation: 6-Chlorobenzo[d]thiazole-2-sulfoxide or 6-Chlorobenzo[d]thiazole-2-sulfone.
Scientific Research Applications
6-Chlorobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d]thiazole-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound may also interact with other enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
6-Chlorobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives, such as:
6-Hydroxybenzo[d]thiazole-2-carbonitrile: Differing by the presence of a hydroxyl group instead of a chlorine atom, this compound exhibits different reactivity and biological activity.
6-Methoxybenzo[d]thiazole-2-carbonitrile:
6-Bromobenzo[d]thiazole-2-carbonitrile: The bromine atom provides different steric and electronic effects compared to chlorine, influencing the compound’s chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
26649-59-2 |
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Molecular Formula |
C8H3ClN2S |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
5-chloro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI Key |
JOWAIOKHMQTODJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C#N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)C#N |
solubility |
not available |
Origin of Product |
United States |
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